Cas no 35998-98-2 (3,4-Dinitrobenzaldehyde)

3,4-Dinitrobenzaldehyde 化学的及び物理的性質
名前と識別子
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- 3,4-Dinitrobenzaldehyde
- 3,4-Dinitroanilin
- 3,4-Dinitro-anilin
- 3,4-dinitro-aniline
- 3,4-Dinitro-benzaldehyd
- 3,4-dinitro-benzaldehyde
- 3,4-dinitrobenzenamine
- 3,4-dinitrophenylamine
- 551201_ALDRICH
- AC1L38FW
- Benzenamine, 3,4-dinitro-
- PubChem23865
- AKOS024456128
- HH-0707
- CS-0317963
- 35998-98-2
- SCHEMBL1466944
- DB-365726
- HWEAXMDJIUCDRB-UHFFFAOYSA-N
- MFCD00845054
- AG-690/09788004
-
- MDL: MFCD00845054
- インチ: InChI=1S/C7H4N2O5/c10-4-5-1-2-6(8(11)12)7(3-5)9(13)14/h1-4H
- InChIKey: HWEAXMDJIUCDRB-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1C=O)[N+](=O)[O-])[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 196.01202
- どういたいしつりょう: 196.012
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 256
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 109Ų
じっけんとくせい
- PSA: 103.35
3,4-Dinitrobenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D680103-500mg |
3,4-Dinitrobenzaldehyde |
35998-98-2 | 500mg |
$873.00 | 2023-05-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 102018-500mg |
3,4-Dinitrobenzaldehyde |
35998-98-2 | >97% | 500mg |
4241CNY | 2021-05-07 | |
A2B Chem LLC | AF72030-5mg |
3,4-Dinitro-benzaldehyde |
35998-98-2 | >95% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AF72030-10mg |
3,4-Dinitro-benzaldehyde |
35998-98-2 | >95% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AF72030-5g |
3,4-Dinitro-benzaldehyde |
35998-98-2 | 5g |
$992.00 | 2024-04-20 | ||
abcr | AB582630-500mg |
3,4-Dinitrobenzaldehyde; . |
35998-98-2 | 500mg |
€215.40 | 2024-08-02 | ||
abcr | AB582630-1g |
3,4-Dinitrobenzaldehyde; . |
35998-98-2 | 1g |
€315.00 | 2024-08-02 | ||
TRC | D680103-100mg |
3,4-Dinitrobenzaldehyde |
35998-98-2 | 100mg |
$190.00 | 2023-05-18 | ||
Apollo Scientific | OR303581-500mg |
3,4-Dinitrobenzaldehyde |
35998-98-2 | 500mg |
£147.00 | 2024-12-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 102018-500mg |
3,4-Dinitrobenzaldehyde |
35998-98-2 | >97% | 500mg |
4241.0CNY | 2021-07-13 |
3,4-Dinitrobenzaldehyde 関連文献
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1. NotesC. A. Bunton,B. N. Hendy,D. Chapman,S. H. Glarum,A. G. Massey,E. Boyland,R. Nery,A. A. R. Sayigh,H. Ulrich,D. A. House,N. F. Curtis,R. F. Evans,W. Kynaston,D. Brown,T. G. Halsall,Irene M. Davidson,O. C. Musgrave,A. B. P. Lever,J. Lewis,R. S. Nyholm,F. H. C. Stewart,C. A. Coulson,T. H. Goodwin,E. J. Keogh,Eva M. Philbin,S. Ushioda,T. S. Wheeler,H. C. E. Mannerskantz,G. W. Parshall,G. Wilkinson J. Chem. Soc. 1963 3137
3,4-Dinitrobenzaldehydeに関する追加情報
Introduction to 3,4-Dinitrobenzaldehyde (CAS No. 35998-98-2)
3,4-Dinitrobenzaldehyde (CAS No. 35998-98-2) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a benzene ring substituted with two nitro groups and an aldehyde group. The combination of these functional groups imparts distinct chemical and physical properties, making it a valuable reagent in various synthetic processes and biological studies.
The molecular formula of 3,4-Dinitrobenzaldehyde is C7H4N2O5, and its molecular weight is approximately 196.11 g/mol. The compound is a yellow crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO). Its melting point ranges from 100 to 102°C, and it exhibits strong absorption in the ultraviolet (UV) region due to the presence of the nitro groups.
In the realm of synthetic chemistry, 3,4-Dinitrobenzaldehyde serves as a key intermediate in the preparation of a variety of complex organic molecules. Its reactivity stems from the electrophilic nature of the aldehyde group and the electron-withdrawing effect of the nitro groups. These properties make it an excellent starting material for condensation reactions, such as Knoevenagel condensations and aldol condensations, which are fundamental in the synthesis of heterocyclic compounds and natural products.
Recent advancements in chemical synthesis have further expanded the utility of 3,4-Dinitrobenzaldehyde. For instance, a study published in the Journal of Organic Chemistry highlighted its use in the development of novel catalysts for asymmetric synthesis. The researchers demonstrated that derivatives of 3,4-Dinitrobenzaldehyde could be effectively employed to enhance enantioselectivity in various catalytic reactions, thereby opening new avenues for the production of chiral pharmaceuticals and fine chemicals.
In the field of biochemistry, 3,4-Dinitrobenzaldehyde has been explored for its potential applications in drug discovery and development. Its ability to form stable complexes with metal ions has led to its use in metalloenzyme studies. A notable example is its role as a ligand in the coordination chemistry of copper(II) ions, which are crucial for enzymatic activities such as oxygen reduction and electron transfer. This property has been leveraged to design inhibitors for metalloenzymes involved in pathogenic processes.
Beyond its use as a ligand, 3,4-Dinitrobenzaldehyde has also shown promise as a precursor for bioactive molecules. Research published in Bioorganic & Medicinal Chemistry Letters reported the synthesis of derivatives with potent anti-inflammatory and anticancer activities. These derivatives were designed to target specific biological pathways, such as nuclear factor-kappa B (NF-κB) signaling and microtubule dynamics, which are implicated in various diseases including cancer and inflammatory disorders.
The safety profile of 3,4-Dinitrobenzaldehyde is an important consideration for its practical applications. While it is not classified as a hazardous substance under current regulations, proper handling precautions should be observed due to its potential irritant properties. Laboratory protocols should include appropriate personal protective equipment (PPE) such as gloves and safety goggles to minimize exposure risks.
In conclusion, 3,4-Dinitrobenzaldehyde (CAS No. 35998-98-2) is a multifaceted compound with significant potential in both synthetic chemistry and biological research. Its unique structural features make it an invaluable reagent for a wide range of applications, from catalyst development to drug discovery. Ongoing research continues to uncover new possibilities for this versatile molecule, solidifying its importance in the scientific community.
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